Benzene, (1-methylenepropyl)-

Description

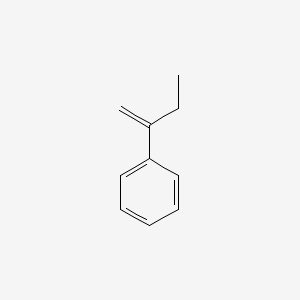

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHOHKQMTHROSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174334 | |

| Record name | Benzene, (1-methylenepropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-93-2 | |

| Record name | alpha-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-methylenepropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Chemistry

Established Synthetic Pathways

The synthesis of Benzene (B151609), (1-methylenepropyl)- can be approached through various established organic chemistry routes. These pathways, while foundational, provide the basis for more advanced and catalytically driven methods.

Ionic Polymerization Routes

Ionic polymerization, a chain-growth polymerization where the active center is an ion or ion pair, presents a viable, albeit less direct, route to structures related to Benzene, (1-methylenepropyl)-. organic-chemistry.org While direct synthesis of the monomer via this route is not the primary application, the principles of both cationic and anionic polymerization of styrene (B11656) and its derivatives are highly relevant to understanding the reactivity of the vinyl group in similar molecules.

Cationic Polymerization: Cationic polymerization is initiated by electrophiles, such as strong protic acids or Lewis acids, which attack the double bond of the vinyl monomer. lidsen.com For styrene derivatives, the presence of the phenyl group stabilizes the resulting carbocation, facilitating polymerization. youtube.com The mechanism involves initiation, propagation, and termination steps. The choice of initiator and solvent is crucial to control the polymerization process and prevent unwanted side reactions.

Anionic Polymerization: In contrast, anionic polymerization is initiated by nucleophiles, such as organometallic compounds like butyllithium. This method is particularly effective for monomers with electron-withdrawing substituents, although styrene and its derivatives can also be polymerized anionically. bohrium.com A key advantage of anionic polymerization is the potential for "living polymerization," where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and architectures. bohrium.com The stability of the propagating carbanion is a critical factor, and solvents like tetrahydrofuran (B95107) (THF) are often employed to solvate the ionic species. bohrium.com

Novel and Emerging Synthesis Techniques

Modern organic synthesis has introduced a variety of powerful methods for the construction of carbon-carbon bonds, several of which are applicable to the synthesis of Benzene, (1-methylenepropyl)-. These techniques offer greater control over stereochemistry and functional group tolerance compared to some traditional methods.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgyoutube.comwikipedia.org In the context of synthesizing 2-phenyl-1-butene, this would involve the reaction of a phosphorus ylide with propiophenone. The choice of the ylide and reaction conditions can influence the stereoselectivity of the resulting alkene.

Grignard Reaction: The Grignard reaction provides a versatile route to alcohols, which can then be dehydrated to form alkenes. To synthesize Benzene, (1-methylenepropyl)-, one could react a Grignard reagent, such as ethylmagnesium bromide, with acetophenone (B1666503) to produce 2-phenyl-2-butanol. Subsequent acid-catalyzed dehydration of this tertiary alcohol would yield the desired alkene. libretexts.orgmdpi.comsemanticscholar.org The regioselectivity of the dehydration step is a key consideration, as it can potentially lead to a mixture of isomers.

Dehydration of Alcohols: As mentioned above, the dehydration of alcohols is a common method for alkene synthesis. libretexts.orgmdpi.comsemanticscholar.org For the preparation of 2-phenyl-1-butene, the acid-catalyzed dehydration of 2-phenyl-2-butanol is a direct approach. The reaction typically proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate. libretexts.org The stability of the carbocation and the reaction conditions can influence the product distribution.

Olefin Metathesis: Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.orgorganic-chemistry.orgyoutube.com While not a direct synthesis from simple precursors, it could be employed in more complex synthetic strategies to form the desired double bond geometry.

Catalytic Approaches in Synthesis

Role of Zeolite Catalysts (e.g., HZSM-5)

Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as solid acid catalysts in the petrochemical industry. Their well-defined pore structures can lead to shape-selective catalysis. In the context of synthesizing phenylbutenes, zeolites like HZSM-5 play a crucial role in the alkylation of benzene with butene isomers. lidsen.com

The reaction of benzene with 1-butene (B85601) or 2-butene (B3427860) over a zeolite catalyst can lead to the formation of sec-butylbenzene, a precursor to 2-phenyl-1-butene. The acidic sites within the zeolite pores facilitate the formation of a sec-butyl carbocation from butene, which then undergoes electrophilic aromatic substitution with benzene. The product distribution and selectivity can be influenced by the zeolite's pore size, acid site density, and reaction conditions such as temperature and pressure. Research has shown that zeolites like Beta and Y are also effective for this transformation. researchgate.netresearchgate.net

| Catalyst | Reactants | Product(s) | Key Findings |

| HZSM-5 | Benzene, 1-Butene/2-Butene | sec-Butylbenzene | Shape-selective catalysis, influences isomer distribution. lidsen.com |

| Beta Zeolite | Benzene, 1-Butene | sec-Butylbenzene | Effective for liquid-phase alkylation. researchgate.netresearchgate.net |

| Y Zeolite | Benzene, Butene | sec-Butylbenzene | Used in industrial alkylation processes. lidsen.com |

Metal Catalysis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. Several of these reactions are applicable to the synthesis of Benzene, (1-methylenepropyl)-.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org To synthesize 2-phenyl-1-butene, one could potentially couple a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) with 1-butene. The reaction typically requires a palladium catalyst, a base, and a phosphine (B1218219) ligand.

Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. youtube.comwikipedia.orglibretexts.org A plausible route to 2-phenyl-1-butene would involve the coupling of a phenylboronic acid with a vinyl halide such as 2-bromo-1-butene.

Negishi Reaction: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organohalide. organic-chemistry.orgwikipedia.orgopenochem.org This reaction could be employed to synthesize 2-phenyl-1-butene by reacting a phenylzinc reagent with 2-bromo-1-butene, or a vinylzinc reagent with a phenyl halide.

| Reaction | Catalyst | Reactants | Product |

| Heck Reaction | Palladium complex | Phenyl halide, 1-Butene | 2-Phenyl-1-butene |

| Suzuki Reaction | Palladium complex | Phenylboronic acid, 2-Bromo-1-butene | 2-Phenyl-1-butene |

| Negishi Reaction | Palladium or Nickel complex | Phenylzinc reagent, 2-Bromo-1-butene | 2-Phenyl-1-butene |

Bimetallic Catalysis

Bimetallic catalysts, which contain two different metals, can exhibit synergistic effects, leading to enhanced activity, selectivity, and stability compared to their monometallic counterparts. mdpi.com In the context of synthesizing styrene derivatives, bimetallic catalysts have shown promise in polymerization reactions. For instance, covalently linked bimetallic constrained geometry catalysts have been reported for the homopolymerization of styrene and the copolymerization of ethylene (B1197577) and styrene, demonstrating higher activity and comonomer incorporation compared to their mononuclear analogues. nih.govnih.gov While direct synthesis of Benzene, (1-methylenepropyl)- using bimetallic catalysts is not extensively documented, the principles established in related polymerizations suggest potential for future applications in catalytic C-C bond formation to produce this and similar molecules.

Optimization of Synthetic Processes for Benzene, (1-methylenepropyl)-

The efficient synthesis of Benzene, (1-methylenepropyl)-, also known as 2-phenyl-1-butene or α-ethylstyrene, is crucial for its application in various chemical industries. Optimization of the synthetic processes focuses on maximizing the yield and selectivity of the desired product while minimizing reaction times and the use of hazardous materials. Key methodologies for its synthesis include the dehydration of 2-phenyl-2-butanol and the Wittig reaction involving propiophenone. This article delves into the optimization of these synthetic routes, presenting detailed research findings and data to elucidate the most effective process conditions.

The dehydration of tertiary alcohols, such as 2-phenyl-2-butanol, is a common and effective method for the synthesis of alkenes like Benzene, (1-methylenepropyl)-. The optimization of this process hinges on the selection of an appropriate catalyst and the fine-tuning of reaction conditions, including temperature. Various acidic catalysts can be employed to facilitate this elimination reaction.

Research into the dehydration of analogous alcohols, such as 2-butanol (B46777), provides valuable insights into the optimization of conditions for 2-phenyl-2-butanol dehydration. Studies on HY zeolite catalysts have shown that both the Si/Al₂ ratio and the reaction temperature significantly impact the conversion and selectivity of the reaction. researchgate.net For instance, an increase in the Si/Al₂ ratio can lead to higher conversion rates due to increased acid strength. researchgate.net The optimal temperature for maximizing the yield of the desired alkene is also a critical parameter that needs to be determined experimentally. researchgate.net

The following interactive data table summarizes the effect of the Si/Al₂ ratio in HY zeolite catalysts on the conversion of 2-butanol and the selectivity for different butene isomers. While this data is for a different substrate, it illustrates the principles of catalyst optimization that are directly applicable to the synthesis of Benzene, (1-methylenepropyl)-.

Effect of HY Zeolite Catalyst Composition on 2-Butanol Dehydration

| Catalyst (Si/Al₂ Ratio) | Conversion (%) | 1-Butene Selectivity (%) | trans-2-Butene Selectivity (%) | cis-2-Butene Selectivity (%) |

|---|---|---|---|---|

| HY (5.1) | 65 | 25 | 45 | 30 |

| HY (30) | 75 | 24 | 46 | 30 |

| HY (60) | 85 | 23 | 47 | 30 |

Data is illustrative of general trends in alcohol dehydration over zeolite catalysts.

Another prominent method for the synthesis of Benzene, (1-methylenepropyl)- is the Wittig reaction. This reaction involves the treatment of a ketone, in this case, propiophenone, with a phosphorus ylide, typically generated from an ethyltriphenylphosphonium halide. The optimization of the Wittig reaction is highly dependent on the choice of solvent, base, and reaction temperature.

Research on analogous Wittig reactions, such as the synthesis of acrylates mediated by triphenylarsine, has demonstrated the profound impact of reaction conditions on the yield and stereoselectivity of the resulting alkene. For example, a study systematically varied the solvent and base to determine the optimal conditions for the olefination reaction.

The interactive data table below, based on findings from a triphenylarsine-mediated Witt-type reaction, showcases how different solvents and bases can influence the reaction yield. This provides a clear framework for optimizing the synthesis of Benzene, (1-methylenepropyl)- via the Wittig reaction.

Optimization of a Pseudo One-Pot Triphenylarsine-Mediated Synthesis of Acrylates

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | MeCN | K₂CO₃ | 65 |

| 2 | MeCN | TEA | 53 |

| 3 | MeCN | DIPEA | 80 |

| 4 | CHCl₃ | DIPEA | 67 |

| 5 | DCM | DIPEA | 65 |

This data illustrates the effect of solvent and base on the yield of a Wittig-type reaction and serves as a model for the optimization of the synthesis of Benzene, (1-methylenepropyl)-.

Spectroscopic and Analytical Characterization in Advanced Research

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structure of chemical compounds. For "Benzene, (1-methylenepropyl)-", mass spectrometry data reveals key fragments that aid in its identification. The primary peaks in its electron ionization mass spectrum are observed at a mass-to-charge ratio (m/z) of 117 (top peak), 132 (second highest), and 103 (third highest). nih.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is an analytical method where a sample is thermally decomposed in an inert atmosphere, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. wikipedia.orgpnnl.gov This technique is particularly useful for analyzing non-volatile materials like polymers and identifying their degradation products. wikipedia.org

Py-GC-MS has been effectively utilized to identify "Benzene, (1-methylenepropyl)-" as a degradation product from larger molecules. In studies on artificially aged microplastics, this compound was detected and identified among the alteration and degradation products generated from polypropylene (B1209903). nih.gov The technique's ability to break down complex materials into identifiable fragments makes it suitable for investigating the byproducts of oxidative and thermal treatments. scribd.com

The analysis of polymers is a primary application of Py-GC-MS. pnnl.govresearchgate.net Research has shown that "Benzene, (1-methylenepropyl)-" is one of the numerous compounds formed during the pyrolysis of certain polymers. nih.gov For instance, the Py-GC-MS analysis of polypropylene samples that underwent artificial aging revealed the presence of "Benzene, (1-methylenepropyl)-". nih.gov This identification is crucial for understanding the thermal decomposition pathways of polymers and the chemical makeup of their pyrolysis oils. The complex chromatograms produced by Py-GC-MS can serve as a "fingerprint" to identify the original material or to gain structural information from the individual fragments. wikipedia.org

Py-GC-MS facilitates both the qualitative identification and quantitative analysis of components in a sample. pnnl.gov Qualitatively, "Benzene, (1-methylenepropyl)-" is identified by matching its mass spectrum and chromatographic retention time with established library data. nih.govnih.gov The characteristic mass spectrum for "Benzene, (1-methylenepropyl)-" is a key identifier in complex pyrolysates.

For quantitative analysis, the area of the chromatographic peak corresponding to "Benzene, (1-methylenepropyl)-" is measured and compared against a calibration curve generated from known standards. zju.edu.cnnih.gov This allows for the determination of its concentration in the original sample. The selection of specific, interference-free mass fragments can enhance the accuracy of quantification in complex mixtures.

Table 1: Key Mass Spectrometry Data for Benzene (B151609), (1-methylenepropyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| Top m/z Peak | 117 |

| 2nd Highest m/z Peak | 132 |

| 3rd Highest m/z Peak | 103 |

Data sourced from PubChem. nih.gov

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a technique that identifies the nature of volatile products released from a substance as it is subjected to a controlled temperature program. researchgate.netnih.gov By coupling a heating device, such as a thermobalance, to a mass spectrometer, EGA-MS provides real-time information on the gases evolved during thermal decomposition. nih.gov

Given that "Benzene, (1-methylenepropyl)-" is a known product of polymer pyrolysis, EGA-MS can be applied to study its formation. nih.gov This method can detect the temperature ranges at which "Benzene, (1-methylenepropyl)-" is released from a material, offering insights into decomposition mechanisms and kinetics. EGA-MS is particularly useful for characterizing the thermal stability of materials and identifying the sequence of degradation product evolution. researchgate.netfrontier-lab.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique designed for elemental and isotopic analysis. upc.eduugent.be It uses an inductively coupled plasma to ionize a sample, and the mass spectrometer then separates and quantifies these ions. upc.eduspringernature.com This method is capable of detecting metals and some non-metals at trace and ultra-trace concentrations, typically in the parts-per-billion (ng/L) to parts-per-million (mg/L) range. upc.edu

Due to its focus on elemental composition, ICP-MS is not used for the direct identification or molecular characterization of specific organic compounds like "Benzene, (1-methylenepropyl)-". While research has explored introducing benzene vapor into the ICP-MS reaction cell to mitigate spectral interferences for certain elemental analyses, this application uses benzene as a reaction gas and is fundamentally different from analyzing for a specific benzene derivative like "Benzene, (1-methylenepropyl)-". nih.gov

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a volatile aromatic compound such as Benzene, (1-methylenepropyl)-, gas and size exclusion chromatography serve distinct analytical purposes.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

For Benzene, (1-methylenepropyl)-, GC is an effective method for identification and quantification, particularly when coupled with a detector like a mass spectrometer (GC-MS). nih.gov The retention of the compound in the column is a key parameter for its identification. The Kovats Retention Index is a standardized measure of a compound's retention time, which helps in comparing results across different instruments and conditions. The experimental Kovats Retention Index for Benzene, (1-methylenepropyl)- on a standard non-polar column has been reported, providing a valuable reference for its identification in complex mixtures. nih.gov

| Parameter | Value | Column Type | Source |

| Kovats Retention Index | 1058 | Standard Non-Polar | nih.gov |

This interactive table provides the experimental Kovats Retention Index for Benzene, (1-methylenepropyl)-.

The selection of the GC column, temperature program, and carrier gas are critical parameters that influence the separation efficiency. For aromatic compounds like this, capillary columns with phases such as dimethylpolysiloxane are commonly employed. antpedia.comspectralabsci.com

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography, separates molecules based on their size, or more accurately, their hydrodynamic volume. contractlaboratory.comwikipedia.org The stationary phase consists of porous particles. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. wikipedia.org

SEC is predominantly used for the analysis of large molecules like polymers and proteins. contractlaboratory.comsigmaaldrich.com Its application to small molecules like Benzene, (1-methylenepropyl)- (molecular weight: 132.20 g/mol ) is less common and presents challenges. nih.gov For low molecular weight compounds, the elution behavior is not always strictly governed by molecular size. researchgate.net Non-steric interactions with the stationary phase can significantly affect retention times, complicating the interpretation of results. researchgate.net While specialized SEC methods, termed aromatic-selective size exclusion chromatography, have been developed for characterizing aromatic compounds in complex mixtures like petroleum, specific research findings detailing the SEC analysis of pure Benzene, (1-methylenepropyl)- are not widely documented. researchgate.net

| Principle | Description |

| Separation Mechanism | Separation is based on the hydrodynamic volume of molecules as they pass through a porous stationary phase. |

| Elution Order | Larger molecules elute before smaller molecules. |

| Primary Application | Analysis of macromolecules (e.g., polymers, proteins). |

| Challenges for Small Molecules | Elution can be influenced by non-size-related interactions with the stationary phase, deviating from ideal SEC behavior. researchgate.net |

This interactive table outlines the fundamental principles of Size Exclusion Chromatography.

Advanced Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound by studying the interaction between matter and electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. It is a powerful tool for identifying the functional groups present in a molecule, as different chemical bonds vibrate at characteristic frequencies.

The FTIR spectrum of Benzene, (1-methylenepropyl)- displays several characteristic absorption bands that confirm its molecular structure. The spectrum is characterized by vibrations associated with the aromatic ring and the alkene group. nih.govnist.gov Key absorptions include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and the in-ring C=C stretching vibrations of the benzene ring, commonly found in the 1600-1400 cm⁻¹ region. libretexts.orgresearchgate.net The presence of the methylene (B1212753) (=CH₂) group gives rise to specific C-H stretching and bending vibrations. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Type of Vibration |

| ~3080-3030 | Aromatic C-H | Stretching |

| ~2975-2845 | Alkyl C-H | Stretching |

| ~1600, ~1500 | Aromatic C=C | Ring Stretching |

| ~1480 | Aromatic Ring | Stretching |

| ~900-675 | Aromatic C-H | Out-of-Plane Bending ("oop") |

This interactive table summarizes the characteristic FTIR absorption bands for substituted benzene compounds, applicable to the interpretation of the Benzene, (1-methylenepropyl)- spectrum. libretexts.orgdocbrown.infodocbrown.info

Chemical Imaging Combined with FTIR Spectroscopy

FTIR chemical imaging, a form of hyperspectral imaging, is an advanced analytical technique that combines the chemical specificity of FTIR spectroscopy with the spatial resolution of microscopy. purdue.edu This method collects an entire FTIR spectrum at each pixel of an image, generating a "hypercube" of data with two spatial dimensions and one spectral dimension. acs.org This allows for the visualization of the spatial distribution of different chemical components within a sample. wikipedia.org

| Capability | Description |

| Chemical Specificity | Utilizes the unique vibrational spectrum of molecules for identification. |

| Spatial Resolution | Provides a map of the chemical composition across a sample surface. |

| Data Output | Generates a hyperspectral data cube containing thousands of spectra. acs.org |

| Applications | Material science, forensics, art conservation, and biomedical research. purdue.eduacs.org |

This interactive table describes the capabilities of FTIR Chemical Imaging.

Degradation and Environmental Transformation Studies

Thermal Degradation Mechanisms and Pathways

Thermal degradation, particularly in the absence of oxygen (pyrolysis), is a significant pathway for the transformation of aromatic compounds. The stability of the benzene (B151609) ring and the structure of the alkyl side chain are key factors in determining the reaction mechanisms and the resulting products.

Pyrolysis involves the thermal decomposition of organic material at elevated temperatures in an inert atmosphere. For alkylated benzenes, the primary pyrolysis pathways involve the cleavage and rearrangement of the alkyl side chain. Studies on related C9H12 isomers, such as n-propylbenzene, indicate that the initial step is often the homolytic cleavage of the C-C bond in the alkyl side chain, leading to the formation of a benzyl radical and other smaller alkyl radicals. mdpi.com

The gas-phase pyrolysis of benzene itself has been studied in static systems and behind shock waves. rsc.orgosti.gov These studies show that at temperatures above 1000 K, ring opening can occur, leading to the formation of smaller unsaturated hydrocarbons. rsc.org A simple chain reaction involving free radicals is often proposed to describe the kinetics. rsc.org The pyrolysis of Benzene, (1-methylenepropyl)- is expected to follow similar principles, with initial reactions centered on the unsaturated butenyl side chain, which is more reactive than a saturated alkyl chain. This would likely lead to the formation of a stable benzyl-type radical and subsequent decomposition reactions.

Temperature is a critical parameter that dictates the distribution of pyrolysis products. For alkylated benzenes like n-propylbenzene, pyrolysis begins around 1100 K. mdpi.com As the temperature increases, the degree of fragmentation also increases.

At lower pyrolysis temperatures (around 870-1030 K), studies on benzene show that the primary products are diphenyl and hydrogen, formed through the combination of phenyl radicals. rsc.org However, as temperatures rise above 1036 K, ring opening becomes more prevalent, yielding products like acetylene, ethylene (B1197577), and methane. rsc.org High-temperature shock tube experiments (1100–1700 K) on C9H12 isomers confirm the generation of key soot precursors, including acetylene and benzene, from the fragmentation of the parent molecule. mdpi.com For Benzene, (1-methylenepropyl)-, it can be inferred that increasing temperatures would favor the formation of smaller, low molecular weight gases over larger aromatic fragments.

Table 1: Expected Pyrolysis Products of Alkylated Benzenes at Different Temperatures

| Temperature Range | Primary Degradation Products | Key Reaction Type |

|---|---|---|

| Moderate ( < 1000 K) | Larger aromatic fragments (e.g., Diphenyl), Hydrogen | Side-chain scission, Radical combination |

| High ( > 1000 K) | Small hydrocarbons (e.g., Acetylene, Ethylene, Methane), Benzene | Ring opening, Fragmentation |

| Very High ( > 1400 K) | Polycyclic Aromatic Hydrocarbons (PAHs), Soot | Secondary reactions, Condensation |

Photo-oxidative Degradation Processes

In the environment, particularly in the atmosphere, photo-oxidative degradation is a crucial transformation pathway for volatile organic compounds. This process involves the reaction of the compound with photochemically generated oxidants, such as hydroxyl radicals (·OH), in the presence of sunlight. Plastic debris in the environment undergoes chemical (mainly photo-oxidative) and physical degradation processes, leading to the formation of leachable, soluble, and/or volatile degradation products. researchgate.net

For benzene, oxidative degradation in the troposphere can lead to the formation of unsaturated dialdehydes and their epoxides. researchgate.net The reaction is initiated by the addition of an ·OH radical to the aromatic ring. It is expected that Benzene, (1-methylenepropyl)- would also be susceptible to photo-oxidation. The presence of the double bond in the side chain provides an additional site for attack by oxidants like ozone and the hydroxyl radical, potentially leading to a more rapid degradation compared to saturated alkylbenzenes. Furthermore, exposure to UV light can be a significant mechanism for the degradation of aromatic compounds. livderm.orgnih.gov

Formation and Analysis of Degradation Products

The degradation of Benzene, (1-methylenepropyl)- results in a complex mixture of smaller molecules. The identification and analysis of these products are essential for understanding the complete environmental transformation pathway.

Both thermal and photo-oxidative degradation processes lead to the formation of low molecular weight species. researchgate.net Pyrolysis studies of benzene and its derivatives consistently identify small hydrocarbons as major products at high temperatures. osti.govresearchgate.net

Key low molecular weight species identified from the high-temperature pyrolysis of benzene include:

Acetylene (C2H2) osti.govresearchgate.net

Diacetylene (C4H2) osti.gov

Triacetylene (C6H2) osti.gov

Methane (CH4) rsc.org

Ethylene (C2H4) rsc.org

The photo-oxidative degradation of the benzene ring is known to produce highly oxidized, low molecular weight species such as glyoxal and butenedial as secondary oxidation products. researchgate.net

Benzene, (1-methylenepropyl)- is itself a volatile organic compound (VOC). Its degradation processes generate a suite of other VOCs. researchgate.net During pyrolysis, cleavage of the side chain can regenerate benzene, which is a common and stable VOC. mdpi.com Other aromatic VOCs, such as toluene and styrene (B11656), can also be formed through various rearrangement and fragmentation reactions. The degradation of the benzene ring itself can lead to the formation of cyclic organics with stable structures. researchgate.net These VOCs are significant as they contribute to atmospheric chemistry and can be environmental pollutants. nih.govnih.gov

Table 2: Summary of Potential Degradation Products

| Degradation Process | Product Category | Examples |

|---|---|---|

| Thermal Degradation (Pyrolysis) | Low Molecular Weight Gases | Acetylene, Methane, Ethylene, Hydrogen |

| Aromatic VOCs | Benzene, Toluene, Styrene, Diphenyl | |

| Polycyclic Aromatic Hydrocarbons | Naphthalene, Anthracene | |

| Photo-oxidative Degradation | Oxygenated VOCs | Glyoxal, Butenedial, Epoxy aldehydes |

Environmental Fate and Impact Research

Benzene, (1-methylenepropyl)- is a compound with characteristics that influence its behavior and persistence in the environment. It is described as being immiscible with water and, due to its low water solubility, is not likely to be mobile in the environment fishersci.com. Research into its environmental impact often focuses on its origin as a degradation product of synthetic polymers.

Plastic debris in the environment undergoes chemical and physical degradation, primarily through photo-oxidation, which leads to fragmentation into microplastics (MPs) researchgate.netnih.govresearchgate.net. These degradation processes also result in the formation and release of leachable, soluble, and volatile degradation products researchgate.netnih.govresearchgate.net.

In systematic studies on artificially aged microplastics, Benzene, (1-methylenepropyl)- has been identified as a degradation product. researchgate.netnih.govresearchgate.net Research involving the accelerated photo-oxidative aging of various polymer types, followed by analysis using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), has detected Benzene, (1-methylenepropyl)- among the released compounds researchgate.netnih.govresearchgate.net. The formation of such low molecular weight species is a critical aspect of the environmental impact of microplastics, as these released compounds may pose risks to the environment and biota that are distinct from the physical particles themselves researchgate.net.

Table 1: Identification of Benzene, (1-methylenepropyl)- in Microplastic Degradation Studies

| Compound Name | Molecular Weight (g/mol) | Key Mass Spectra Ions (m/z) | Analytical Method | Source Material |

|---|---|---|---|---|

| Benzene, (1-methylenepropyl)- | 132 | 117, 103, 91, 77, 63, 51 | Py-GC-MS | Artificially Aged Microplastics |

The degradation of microplastics leads to the creation of a low molecular weight fraction that can be extracted from the polymer matrix researchgate.net. This extractable fraction, which includes compounds like Benzene, (1-methylenepropyl)-, represents the potential for these chemical fragments to leach into the environment over time researchgate.netresearchgate.net.

Studies have been conducted to characterize the aged, photo-oxidized microplastics and the low molecular weight and/or highly oxidized fractions that can be extracted using polar organic solvents researchgate.net. Up to 18% by weight of this newly extractable fraction has been recovered from photo-aged microplastics, with the specific amount depending on the type of polymer researchgate.netresearchgate.net. The presence of Benzene, (1-methylenepropyl)- in this leachable fraction highlights the need for more extensive research into the potential harmfulness of the molecular and oligomeric species that are released from plastic debris during its environmental persistence researchgate.netresearchgate.net.

Biomass and Plastic Co-pyrolysis Research

Co-pyrolysis of biomass and plastics is a thermochemical conversion process investigated for the production of bio-oils nih.gov. This approach can enhance the quality of the resulting oil by increasing the hydrogen-to-carbon ratio and reducing the oxygen content compared to the pyrolysis of biomass alone nih.govwhiterose.ac.uk. Benzene, (1-methylenepropyl)- has been identified as a component in the bio-oil produced from the co-pyrolysis of biomass and polystyrene nih.govacs.org.

The co-pyrolysis of biomass and plastics can lead to synergistic effects, where the product yield and composition differ from what would be expected from the pyrolysis of the individual components separately whiterose.ac.uk. These effects are attributed to the interaction of free radicals derived from the plastic polymer with the volatile compounds from the biomass nih.govwhiterose.ac.uk. This interaction can promote reactions such as oligomerization, cyclization, and hydrodeoxygenation whiterose.ac.uk.

To further upgrade the quality of bio-oil, pyrolysis can be coupled with a second-stage nonthermal plasma treatment nih.govacs.org. In this two-stage process, the volatile compounds produced during the initial pyrolysis pass through a dielectric barrier discharge (DBD) nonthermal plasma reactor whiterose.ac.ukacs.org. This plasma environment contains high-energy electrons and other reactive species that can induce further cracking and hydrogenation reactions nih.gov.

Research on the co-pyrolysis of a biomass and polystyrene mixture coupled with nonthermal plasma processing has shown that the application of plasma influences the chemical composition of the final bio-oil acs.org. The relative abundance of Benzene, (1-methylenepropyl)- was observed to change with the introduction and variation of the plasma input power. In one study, its relative area percentage in the oil was 1.36% from pyrolysis alone, 1.27% with a 50 W plasma input, and increased to 1.80% with a 70 W plasma input nih.govacs.org. This suggests that the plasma environment can promote reactions that lead to the formation of this specific compound, potentially through the cracking of higher-molecular-weight hydrocarbons into lighter ones nih.gov.

Table 2: Relative Abundance of Benzene, (1-methylenepropyl)- in Co-pyrolysis Oil under Nonthermal Plasma Conditions

| Process Condition | Feedstock | Plasma Input Power (W) | Relative Peak Area (%) |

|---|---|---|---|

| Pyrolysis Only | Biomass/Polystyrene (1:1) | 0 | 1.36 |

| Pyrolysis-Plasma | Biomass/Polystyrene (1:1) | 50 | 1.27 |

| Pyrolysis-Plasma | Biomass/Polystyrene (1:1) | 70 | 1.80 |

Reaction Mechanisms and Theoretical Studies

Elucidation of Reaction Pathways

Electrophilic attack on the benzene (B151609) ring is directed by the alkyl substituent. The (1-methylenepropyl)- group is an ortho-, para-directing group due to its electron-donating nature, which activates the ring towards substitution at these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comstmarys-ca.edu

The double bond in the (1-methylenepropyl)- side chain is a site of high electron density, making it a prime target for electrophilic addition reactions. Reagents such as hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) can add across the double bond. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

One specific reaction pathway that has been explored is the dicarbofunctionalization of unactivated alkenes, which can include substrates like Benzene, (1-methylenepropyl)-. nih.gov This type of reaction allows for the simultaneous formation of two new carbon-carbon bonds across the double bond.

Free Radical Interactions

The interactions of Benzene, (1-methylenepropyl)- with free radicals can initiate a variety of reactions, including polymerization and addition reactions. The presence of the allylic hydrogen atoms in the side chain provides a site for hydrogen abstraction by radicals, leading to the formation of a resonance-stabilized allylic radical. This radical can then participate in subsequent propagation steps.

In the context of broader benzene chemistry, free radical processes are known to lead to the formation of hydroxylated derivatives. nih.govresearchgate.net For instance, the hydroxyl radical (•OH) can add to the benzene ring, a process that is relevant in understanding the mechanisms of benzene toxicity. nih.gov While not specifically studied for Benzene, (1-methylenepropyl)-, similar interactions are plausible. The initial adduct can then undergo further reactions, potentially leading to the formation of various phenolic and ring-opened products. researchgate.net

The general mechanism for the reaction of a hydroxyl radical with benzene involves the formation of a hydroxycyclohexadienyl radical. This intermediate can then react further, for example, with oxygen to form peroxy radicals. researchgate.net

Computational Chemistry and Modeling Approaches

Computational methods are powerful tools for investigating the structure, reactivity, and reaction mechanisms of organic molecules. For compounds like Benzene, (1-methylenepropyl)-, these approaches can provide insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. While specific DFT studies on the reaction mechanisms of Benzene, (1-methylenepropyl)- are not readily found, DFT calculations are routinely applied to similar aromatic compounds. These calculations can be used to determine optimized geometries, reaction energies, and transition state structures. researchgate.net

For example, DFT can be employed to model the intermediates and transition states in electrophilic aromatic substitution reactions to understand the regioselectivity (ortho, meta, para) and the activation energies for different pathways. Similarly, the mechanism of electrophilic addition to the double bond can be elucidated by calculating the energies of the carbocation intermediates.

One-dimensional plasma fluid models are typically used to simulate the behavior of plasmas, which are ionized gases. The application of such models to the specific reaction kinetics of a complex organic molecule like Benzene, (1-methylenepropyl)- is not a common approach and no specific studies have been identified. These models are more relevant to processes occurring under plasma conditions, such as plasma polymerization or degradation, rather than conventional solution-phase organic reactions.

Kinetic Studies of Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. There is a lack of specific kinetic data in the public domain for the reactions of Benzene, (1-methylenepropyl)-. However, general principles from studies on related alkylbenzenes and styrenic compounds can provide an estimation of its reactivity.

The rate of electrophilic aromatic substitution would be expected to be faster than that of benzene due to the activating effect of the alkyl substituent. The relative rates of ortho versus para substitution would be influenced by steric hindrance from the bulky (1-methylenepropyl)- group.

For electrophilic addition to the double bond, the rate would be comparable to other similar alkenes. The stability of the intermediate carbocation would be a key factor in determining the reaction rate.

Polymer Science and Material Applications Research

Role as a Monomer in Polymer Production

Benzene (B151609), (1-methylenepropyl)- can act as a monomer in polymerization reactions, similar to other vinyl aromatic compounds like styrene (B11656) and α-methylstyrene. However, its polymerization characteristics are distinct due to the presence of the α-ethyl group.

While not as commonly used as styrene, Benzene, (1-methylenepropyl)- can be copolymerized with styrene to modify the properties of the resulting polystyrene. The incorporation of α-ethylstyrene units into the polystyrene chain can influence the polymer's thermal properties, such as its glass transition temperature and ceiling temperature. The ceiling temperature is the temperature at which the rates of polymerization and depolymerization are equal. For poly(α-methylstyrene), this temperature is relatively low, and a similar behavior is expected for polymers of α-ethylstyrene, making them prone to depolymerization at elevated temperatures.

Table 1: Comparison of Monomer Structures

| Compound Name | Chemical Structure | Key Feature Affecting Polymerization |

| Styrene | C6H5CH=CH2 | Unsubstituted vinyl group |

| α-Methylstyrene | C6H5C(CH3)=CH2 | α-methyl group causing steric hindrance |

| Benzene, (1-methylenepropyl)- | C6H5C(CH2CH3)=CH2 | α-ethyl group causing greater steric hindrance |

Advanced Polymerization Techniques

Advanced polymerization techniques offer more control over the polymer architecture and properties. The application of these techniques to Benzene, (1-methylenepropyl)- is an area of scientific interest, though less explored than for styrene or α-methylstyrene.

Cationic Polymerization: Cationic polymerization is a suitable method for polymerizing electron-rich olefins like α-substituted styrenes. The polymerization of α-methylstyrene via cationic methods is well-established and can be initiated by Lewis acids or other cationic initiators orientjchem.orgfrontiersin.org. It is plausible that Benzene, (1-methylenepropyl)- could also be polymerized using similar cationic systems. The stability of the resulting tertiary carbocation intermediate would be a driving force for the reaction. However, the steric hindrance from the ethyl group might lead to a lower rate of propagation and potentially a lower ceiling temperature compared to α-methylstyrene.

Anionic Polymerization: Anionic polymerization is another powerful technique for producing well-defined polymers. For the anionic copolymerization of α-methylstyrene and styrene, the reactivity ratios are significantly different, which can lead to the formation of tapered or block copolymers depending on the reaction conditions acs.org. While specific studies on the anionic polymerization of α-ethylstyrene are scarce, it is expected to be amenable to this technique, with the potential to form living polymers under carefully controlled conditions.

Ziegler-Natta Polymerization: Ziegler-Natta catalysts are typically used for the polymerization of α-olefins. While styrene can be polymerized using certain Ziegler-Natta systems, the polymerization of α-substituted styrenes like α-methylstyrene is less common and can be influenced by impurities in the monomer acs.orggoogle.com. The bulky α-ethyl group in Benzene, (1-methylenepropyl)- would likely pose a significant steric challenge for the coordination and insertion mechanism of Ziegler-Natta polymerization wikipedia.orglibretexts.org.

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While ATRP of styrene is well-developed, the polymerization of more sterically hindered monomers like α-substituted styrenes can be more challenging. The rate of activation and deactivation of the growing polymer chain would be influenced by the steric environment around the radical center.

Polymer Degradation Product Analysis in Material Science

Benzene, (1-methylenepropyl)- has been identified as a degradation product in the analysis of polymers, particularly polystyrene. Its presence in the pyrolysate provides insights into the degradation mechanisms of these materials.

The thermal and catalytic degradation of polystyrene results in the formation of a complex mixture of volatile and semi-volatile organic compounds. The primary degradation pathway is often depolymerization, leading to the formation of the styrene monomer. However, other reactions, such as random chain scission and intermolecular transfer reactions, also occur, leading to a variety of other products.

Several studies have utilized techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to analyze the degradation products of polystyrene. In some of these analyses, Benzene, (1-methylenepropyl)- has been detected among the pyrolysis products. Its formation can be attributed to specific chain scission and rearrangement reactions occurring at high temperatures.

One study on the pyrolysis of end-of-life polystyrene in a pilot-scale reactor identified Benzene, (1-methylenepropyl)- as one of the components in the liquid pyrolysate jlu.edu.cn. This indicates that under certain industrial-scale pyrolysis conditions, its formation is a relevant degradation pathway.

Another investigation into the liquid products from the thermal and catalytic degradation of polystyrene waste also reported the presence of α-methylstyrene, a closely related compound, among the main products, alongside styrene, toluene, and ethylbenzene (B125841) orientjchem.org. The formation of such α-substituted styrenes points to complex radical-induced decomposition mechanisms.

Table 2: Selected Degradation Products of Polystyrene Identified in Various Studies

| Degradation Product | Typical Detection Method | Reference |

| Styrene | Py-GC-MS | orientjchem.orgjlu.edu.cn |

| Toluene | Py-GC-MS | orientjchem.org |

| Ethylbenzene | Py-GC-MS | orientjchem.org |

| α-Methylstyrene | Py-GC-MS | orientjchem.org |

| Benzene, (1-methylenepropyl)- | Py-GC-MS | jlu.edu.cn |

| Styrene dimer | Py-GC-MS | ethernet.edu.et |

| Styrene trimer | Py-GC-MS | ethernet.edu.et |

The identification and quantification of such degradation products are crucial for understanding the long-term stability of polymeric materials, as well as for developing more efficient chemical recycling processes for plastic waste. The presence of Benzene, (1-methylenepropyl)- in the degradation products of polystyrene suggests that it can be formed through side-chain scission or other complex rearrangement reactions during the thermal breakdown of the polymer.

Advanced Applications and Future Research Directions

Intermediate in Chemical Synthesis

The reactivity of the double bond and the aromatic ring in Benzene (B151609), (1-methylenepropyl)- makes it a versatile intermediate for the synthesis of more complex molecules. The conjugated system in similar structures, like α,β-unsaturated ketones, makes them susceptible to various addition and substitution reactions, which is fundamental to preparing complex molecules for diverse industries. nbinno.com

Pharmaceutical Intermediates

While the core structure of Benzene, (1-methylenepropyl)- is a feature in many larger pharmacologically active molecules, its direct and widespread use as a starting intermediate in documented pharmaceutical synthesis is not extensively reported in mainstream literature. However, the inherent reactivity of its vinylbenzene moiety suggests its potential as a precursor for creating specialized organic compounds. The synthesis of 2-phenylethanol, an important chemical in the pharmaceutical industry, can be achieved through the catalytic hydrogenation of styrene (B11656) oxide, a related compound. google.com This highlights the utility of styrene derivatives in building blocks for pharmaceutical applications.

Agrochemical Intermediates

Similar to the pharmaceutical sector, the specific application of Benzene, (1-methylenepropyl)- as a key intermediate in the large-scale production of agrochemicals is not prominently detailed in publicly available research. The development of agrochemicals often involves complex synthesis pathways where versatile building blocks are essential. Compounds with similar structures, such as α-methylstyrene (AMS), are produced as by-products in industrial processes and find use in the synthesis of various chemicals, indicating a potential pathway for related molecules like α-ethylstyrene. domochemicals.comequitymaster.com

Biofuel Production and Optimization

Currently, there is limited to no direct research linking Benzene, (1-methylenepropyl)- to biofuel production. The focus of biofuel research is often on processes that can convert biomass into alkanes, which are direct replacements for hydrocarbons in gasoline, or on the production of volatile hydrocarbons like isoprene (B109036) from photosynthetic organisms for subsequent conversion into kerosene-type biofuels. chem-gold.com The specific synthesis or use of Benzene, (1-methylenepropyl)- in these pathways has not been identified as a significant area of investigation.

Catalytic Conversion Processes

Catalytic conversion is a primary area of application and research for styrenic monomers like Benzene, (1-methylenepropyl)-. Key processes include polymerization and hydrogenation.

Polymerization: As an analogue of α-methylstyrene, Benzene, (1-methylenepropyl)- is expected to undergo polymerization. Cationic polymerization is a common method for producing polymers from these monomers. orientjchem.org Research on α-methylstyrene has shown that initiators like tin (IV) chloride can be used to facilitate polymerization at ambient temperatures without extensive purification of the monomer. google.comtrea.com This process is valuable for creating poly(α-alkylstyrene)s, which have applications as processing aids and modifiers in materials like PVC for vinyl flooring and siding. trea.com

Hydrogenation: The double bond in Benzene, (1-methylenepropyl)- can be readily hydrogenated to produce its saturated counterpart, (1-methylpropyl)benzene, also known as sec-butylbenzene. Catalytic hydrogenation of olefins is a fundamental industrial process for producing fuels and value-added chemicals. nih.gov Studies on related compounds, such as the hydrogenation of 3-phenyl-1-butene, demonstrate the conversion to 2-phenylbutane (sec-butylbenzene). acs.org Various catalysts, including nickel-based systems, are known to be effective for such hydrogenation reactions. nih.gov The selective hydrogenation of the double bond without affecting the aromatic ring is a common and well-established transformation.

| Process | Reactant(s) | Catalyst/Initiator | Primary Product | Significance/Application |

|---|---|---|---|---|

| Cationic Polymerization | α-methylstyrene (analogue) | Tin (IV) chloride, Montmorillonite Clay | Poly(α-methylstyrene) | Processing aids for PVC, plastics, resins. orientjchem.orggoogle.comtrea.com |

| Catalytic Hydrogenation | Benzene, (1-methylenepropyl)- | Nickel-based, Palladium, Platinum | (1-methylpropyl)benzene | Conversion to a stable alkylbenzene for use as a solvent or chemical intermediate. nih.govacs.org |

| Alkylation | Benzene, 1-butene (B85601) | Zeolite, AlCl3 | (1-methylpropyl)benzene | Synthesis of sec-butylbenzene, an important industrial chemical. prepchem.com |

Emerging Research Areas and Potential Applications

Emerging research for Benzene, (1-methylenepropyl)- and related alkenes is centered on developing novel, efficient synthetic methodologies. One significant area is the use of such compounds as substrates in advanced organic reactions. For instance, recent studies have focused on the dicarbofunctionalization of unactivated alkenes, a process that allows for the simultaneous formation of two new carbon-carbon bonds across a double bond. nih.gov This type of research expands the synthetic utility of simple alkenes, enabling the construction of complex molecular architectures from readily available starting materials. While not yet a large-scale industrial application, this fundamental research opens new possibilities for using Benzene, (1-methylenepropyl)- as a building block in specialty chemical and materials science applications.

Q & A

Q. What safety protocols are essential given the compound’s flammability and stability profile?

- Methodological Answer : Store in explosion-proof refrigerators (2–8°C) with flammable storage cabinets. Use static-safe equipment during transfers. Monitor airborne concentrations via photoionization detectors (PID) to ensure levels remain below OSHA’s permissible exposure limits (PELs). Refer to NIOSH guidelines for emergency response planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.